molecular formula C19H24ClNS B13759316 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride CAS No. 26106-08-1

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo(c)thiophene-1-propylamine hydrochloride

Cat. No.: B13759316
CAS No.: 26106-08-1
M. Wt: 333.9 g/mol
InChI Key: CIFWMLGIHKTUMS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride is a synthetic compound that belongs to the class of heterocyclic compounds known as thiophenes. Thiophenes are characterized by a sulfur atom in a five-membered ring structure.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the cyclization of a suitable precursor to form the thiophene ring, followed by functionalization to introduce the desired substituents. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to achieve high yields and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure cost-effectiveness and scalability. The use of continuous flow reactors and automated systems can enhance the efficiency and reproducibility of the synthesis process .

Chemical Reactions Analysis

Types of Reactions

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups .

Scientific Research Applications

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride involves its interaction with molecular targets such as enzymes and receptors. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target molecules are essential to understand its mechanism of action .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Dihydro-N,3-dimethyl-1-phenylbenzo©thiophene-1-propylamine hydrochloride is unique due to its specific substituents, which confer unique chemical and biological properties.

Properties

CAS No.

26106-08-1

Molecular Formula

C19H24ClNS

Molecular Weight

333.9 g/mol

IUPAC Name

methyl-[3-(3-methyl-1-phenyl-3H-2-benzothiophen-1-yl)propyl]azanium;chloride

InChI

InChI=1S/C19H23NS.ClH/c1-15-17-11-6-7-12-18(17)19(21-15,13-8-14-20-2)16-9-4-3-5-10-16;/h3-7,9-12,15,20H,8,13-14H2,1-2H3;1H

InChI Key

CIFWMLGIHKTUMS-UHFFFAOYSA-N

Canonical SMILES

CC1C2=CC=CC=C2C(S1)(CCC[NH2+]C)C3=CC=CC=C3.[Cl-]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.